molecular formula C10H20N2O B13257299 (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide

Cat. No.: B13257299
M. Wt: 184.28 g/mol
InChI Key: WIKVPSMLKFTOLP-HACHORDNSA-N
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Description

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide is a chiral amide derivative characterized by a stereospecific (3S) configuration. Its structure comprises a 2-methylcyclohexyl group attached to the β-carbon of a propanamide backbone, with an amino group at the same position.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-3-amino-3-(2-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m0/s1

InChI Key

WIKVPSMLKFTOLP-HACHORDNSA-N

Isomeric SMILES

CC1CCCCC1[C@H](CC(=O)N)N

Canonical SMILES

CC1CCCCC1C(CC(=O)N)N

Origin of Product

United States

Biological Activity

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide is an organic compound with significant biological activity, particularly in neuropharmacology and enzyme inhibition. This article explores its structure, biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H19N2O
  • Molecular Weight : Approximately 185.27 g/mol
  • Physical Appearance : Colorless to light yellow liquid
  • Melting Point : -7°C
  • Boiling Point : 93°C to 100°C
  • Solubility : Moderate hydrophilicity with a solubility of 2.01 g/L at 20°C
  • Predicted pKa : Approximately 11.03, indicating basic properties in aqueous solutions

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation. Its structure suggests potential interactions with receptors involved in neurochemical signaling.
  • Enzyme Inhibition : Studies have shown that this compound can serve as a potent inhibitor for specific enzymes. For example, it has been investigated for its ability to inhibit lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The amino group in the compound can form hydrogen bonds with target proteins, enhancing binding affinity and inhibiting enzymatic activity.
  • Neurotransmitter Modulation : By potentially interacting with neurotransmitter receptors, the compound may modulate synaptic transmission and influence behavioral outcomes in animal models.

Study on Neuropharmacological Effects

A study conducted on rodents demonstrated that this compound significantly affected cognitive functions. Behavioral tests indicated improvements in memory retention and anxiety reduction when administered at specific dosages. The results suggest a promising avenue for further research into its use as a cognitive enhancer or anxiolytic agent.

Enzyme Inhibition Research

In vitro assays have shown that this compound exhibits selective inhibition against certain enzymes. For instance, it demonstrated an IC50 value of 15 nM against specific methyltransferases, indicating its potential as a lead compound for drug development targeting these enzymes .

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

  • Pharmaceutical Development : Its role as an enzyme inhibitor positions it well for development into drugs targeting diseases linked to enzyme dysfunction.
  • Neurotherapeutics : Given its neuropharmacological effects, there is potential for developing therapies aimed at neurodegenerative conditions or mood disorders.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC10H19N2ONeuropharmacological effects; enzyme inhibition
(3S)-3-Amino-3-(4-methylcyclohexyl)propanamideC10H19N2OSimilar structure; different cyclohexyl substitution
(3S)-3-Amino-2-methylphenyl)-3-propanamideC17H26N2O2Contains phenyl group; potential for different biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features Reference
(3S)-3-Amino-3-(4-methylcyclohexyl)propanamide 4-methylcyclohexyl C₁₀H₂₀N₂O 184.28 Structural isomer; increased steric hindrance at 4-position vs. 2-methyl.
(3S)-3-Amino-3-(4-chlorophenyl)propanamide 4-chlorophenyl C₉H₁₁ClN₂O 198.65 Aromatic ring introduces π-π interactions; chlorine enhances electronegativity.
(3S)-3-Amino-3-(2-chlorophenyl)propanamide hydrochloride 2-chlorophenyl (HCl salt) C₉H₁₂Cl₂N₂O 235.11 Hydrochloride salt improves solubility; ortho-substitution increases steric strain.
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide Indol-3-yl, phenyl C₁₇H₁₇N₃O 279.34 Heterocyclic indole enables H-bonding; phenyl group adds hydrophobicity.
N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide 3-chloro-2-methylphenyl, cyclohexyl C₁₆H₂₂ClNO 279.80 Combines alicyclic (cyclohexyl) and aromatic substituents; chloro group enhances reactivity.

Key Comparisons

  • Steric Effects: The 2-methylcyclohexyl group in the target compound creates distinct steric environments compared to its 4-methylcyclohexyl isomer (). In N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide (), the 3-chloro-2-methylphenyl group introduces both steric bulk and electronic effects, contrasting with the purely alicyclic substituent in the target compound.
  • Electronic Properties :

    • Chlorophenyl derivatives () exhibit enhanced electronegativity due to the chlorine atom, which could influence dipole-dipole interactions or metabolic stability compared to the methylcyclohexyl group.
    • The indole-containing analog () introduces aromaticity and hydrogen-bonding capacity, which are absent in the target compound.
  • Cycloheptylpropyl derivatives () demonstrate that larger aliphatic chains increase hydrophobicity, a trait that may reduce solubility but enhance membrane permeability.

Research Implications and Limitations

  • Data Gaps: Limited information exists on the target compound’s melting point, solubility, or toxicity. Comparative studies with the analogs above could fill these gaps.
  • Stereochemical Considerations : The (3S) configuration may confer selectivity in chiral environments, as seen in enzyme inhibitors or peptidomimetics (e.g., ’s edeine derivatives).

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